molecular formula C12H23N3O B12122020 Pyrrolidine, 1-[2-(hexahydro-1H-1,4-diazepin-1-yl)-1-oxopropyl]- CAS No. 89574-41-4

Pyrrolidine, 1-[2-(hexahydro-1H-1,4-diazepin-1-yl)-1-oxopropyl]-

Cat. No.: B12122020
CAS No.: 89574-41-4
M. Wt: 225.33 g/mol
InChI Key: VJRRZVGILJFQGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrrolidine, 1-[2-(hexahydro-1H-1,4-diazepin-1-yl)-1-oxopropyl]- is a complex organic compound that features a pyrrolidine ring and a diazepine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolidine, 1-[2-(hexahydro-1H-1,4-diazepin-1-yl)-1-oxopropyl]- typically involves the construction of the pyrrolidine ring followed by the introduction of the diazepine moiety. One common approach is to start with a pyrrolidine derivative and then introduce the diazepine ring through a series of cyclization reactions. The reaction conditions often involve the use of strong bases or acids to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent concentration, thereby optimizing the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Pyrrolidine, 1-[2-(hexahydro-1H-1,4-diazepin-1-yl)-1-oxopropyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce alcohols .

Scientific Research Applications

Pyrrolidine, 1-[2-(hexahydro-1H-1,4-diazepin-1-yl)-1-oxopropyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of pyrrolidine, 1-[2-(hexahydro-1H-1,4-diazepin-1-yl)-1-oxopropyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolizidine: Similar in structure but with different biological activities.

    Pyrrolidine-2-one: Another pyrrolidine derivative with distinct properties.

    Pyrrolidine-2,5-diones: Known for their use in medicinal chemistry.

Uniqueness

Pyrrolidine, 1-[2-(hexahydro-1H-1,4-diazepin-1-yl)-1-oxopropyl]- is unique due to its combination of the pyrrolidine and diazepine rings, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Biological Activity

Pyrrolidine, 1-[2-(hexahydro-1H-1,4-diazepin-1-yl)-1-oxopropyl]- (CAS Number: 89574-41-4) is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article will explore the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

The molecular formula of Pyrrolidine, 1-[2-(hexahydro-1H-1,4-diazepin-1-yl)-1-oxopropyl]- is C11H21N3O, with a molecular weight of approximately 211.30 g/mol. The compound features a pyrrolidine ring fused with a hexahydro-1H-1,4-diazepine moiety, which contributes to its unique pharmacological profile.

PropertyValue
Molecular FormulaC11H21N3O
Molecular Weight211.3039 g/mol
CAS Number89574-41-4

Biological Activity

Analgesic and Anti-inflammatory Effects
Research has indicated that pyrrolidine derivatives can exhibit significant analgesic and anti-inflammatory properties. For instance, studies on similar compounds have demonstrated their efficacy in reducing pain in neuropathic pain models through mechanisms distinct from traditional analgesics. These compounds often target specific receptors in the central nervous system (CNS), providing a dual mechanism of action that includes modulation of neurotransmitter release and receptor activation .

Antimicrobial Activity
Pyrrolidine derivatives have also shown promise as antimicrobial agents. The structural characteristics of these compounds allow them to interact with bacterial membranes or inhibit essential enzymes involved in bacterial metabolism. For example, derivatives with specific functional groups have been evaluated for their antibacterial activity against various strains, demonstrating significant inhibition of bacterial growth .

Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored extensively. Pyrrolidine-based compounds have been identified as effective inhibitors of acetylcholinesterase (AChE) and urease, which are critical targets in treating conditions like Alzheimer's disease and certain infections . The inhibition of AChE is particularly noteworthy as it can enhance cholinergic transmission in the CNS.

Structure-Activity Relationships (SAR)

The biological activity of pyrrolidine compounds is heavily influenced by their structural features. The presence of specific substituents on the pyrrolidine ring can enhance or diminish their pharmacological effects. For example:

  • Substituent Positioning: Variations in the positioning of functional groups can lead to different binding affinities for biological targets.
  • Stereochemistry: The stereogenic centers in pyrrolidine rings contribute to the spatial orientation necessary for optimal receptor interaction, affecting the overall efficacy and safety profile of the compounds .

Case Studies

Several case studies highlight the biological potential of pyrrolidine derivatives:

  • Pain Management: A study investigated a series of pyrrolidine derivatives for their analgesic properties using a chronic constriction injury model in rats. Results indicated that certain derivatives significantly reduced mechanical allodynia, suggesting their potential as new analgesics .
  • Antibacterial Screening: Another study focused on synthesizing pyrrolidine-based compounds and assessing their antibacterial activity against Gram-positive and Gram-negative bacteria. The results showed promising antibacterial effects, warranting further investigation into their mechanisms of action .
  • Enzyme Inhibition Analysis: Research into enzyme inhibitors revealed that specific pyrrolidine derivatives exhibited potent AChE inhibition comparable to established drugs used in Alzheimer's treatment, indicating their potential as therapeutic agents .

Properties

CAS No.

89574-41-4

Molecular Formula

C12H23N3O

Molecular Weight

225.33 g/mol

IUPAC Name

2-(1,4-diazepan-1-yl)-1-pyrrolidin-1-ylpropan-1-one

InChI

InChI=1S/C12H23N3O/c1-11(12(16)15-7-2-3-8-15)14-9-4-5-13-6-10-14/h11,13H,2-10H2,1H3

InChI Key

VJRRZVGILJFQGQ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCCC1)N2CCCNCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.